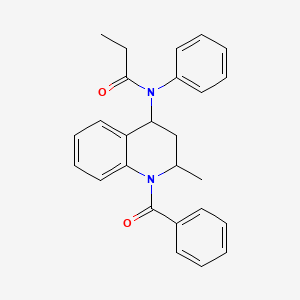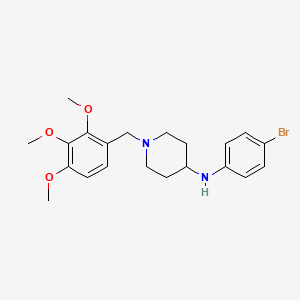![molecular formula C15H22N2O2S3 B12491431 4,7,7-Trimethylbicyclo[2.2.1]hept-2-yl {[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetate](/img/structure/B12491431.png)
4,7,7-Trimethylbicyclo[2.2.1]hept-2-yl {[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4,7,7-Trimetilbiciclo[2.2.1]hept-2-il {[3-(metilsulfanil)-1,2,4-tiadiazol-5-il]sulfanil}acetato es un compuesto orgánico complejo con una estructura bicíclica única. Este compuesto se caracteriza por su núcleo biciclo[2.2.1]heptano, que está sustituido con grupos trimetilo y una porción de tiadiazol. La presencia de átomos de azufre en el anillo de tiadiazol y el grupo éster acetato añaden aún más a su diversidad química.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4,7,7-Trimetilbiciclo[2.2.1]hept-2-il {[3-(metilsulfanil)-1,2,4-tiadiazol-5-il]sulfanil}acetato generalmente implica varios pasos:
Formación del núcleo biciclo[2.2.1]heptano: Esto se puede lograr mediante reacciones de Diels-Alder que involucran dienos y dienófilos adecuados.
Introducción de grupos trimetilo: Reacciones de alquilación utilizando agentes metilantes como yoduro de metilo en presencia de una base fuerte.
Síntesis del anillo de tiadiazol: Esto se puede hacer mediante reacciones de ciclización que involucran tiosemicarbazidas y electrófilos apropiados.
Formación del éster acetato: Reacciones de esterificación utilizando anhídrido acético o cloruro de acetilo en presencia de un catalizador como ácido sulfúrico.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto incluye el uso de reactores de flujo continuo, técnicas de purificación avanzadas como la cromatografía y medidas estrictas de control de calidad.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en los átomos de azufre en el anillo de tiadiazol, formando sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción pueden dirigirse al grupo éster, convirtiéndolo en el alcohol correspondiente.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el grupo éster acetato, lo que lleva a la formación de varios derivados.
Reactivos y condiciones comunes
Oxidación: Reactivos como peróxido de hidrógeno o ácido m-cloroperbenzoico (mCPBA) en condiciones suaves.
Reducción: Hidruro de aluminio y litio (LiAlH4) o borohidruro de sodio (NaBH4) en solventes anhidros.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base como trietilamina.
Productos principales
Oxidación: Sulfóxidos o sulfonas.
Reducción: Derivados de alcohol.
Sustitución: Varios ésteres o amidas sustituidos.
Aplicaciones Científicas De Investigación
El 4,7,7-Trimetilbiciclo[2.2.1]hept-2-il {[3-(metilsulfanil)-1,2,4-tiadiazol-5-il]sulfanil}acetato tiene diversas aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción en síntesis orgánica y como ligando en química de coordinación.
Biología: Investigado por su potencial como molécula bioactiva con propiedades antimicrobianas o anticancerígenas.
Medicina: Explorado por sus actividades farmacológicas y posibles aplicaciones terapéuticas.
Industria: Utilizado en el desarrollo de materiales avanzados y como intermedio en la síntesis de compuestos orgánicos complejos.
Mecanismo De Acción
El mecanismo de acción del 4,7,7-Trimetilbiciclo[2.2.1]hept-2-il {[3-(metilsulfanil)-1,2,4-tiadiazol-5-il]sulfanil}acetato implica su interacción con objetivos moleculares específicos. El anillo de tiadiazol puede interactuar con enzimas o receptores, modulando su actividad. Los átomos de azufre pueden formar enlaces covalentes con sitios nucleofílicos en moléculas biológicas, lo que lleva a varios efectos bioquímicos.
Comparación Con Compuestos Similares
Compuestos similares
Acetato de isobornilo: Estructura bicíclica similar pero carece del anillo de tiadiazol.
Acetato de bornilo: Otro éster bicíclico con diferentes sustituyentes.
Ácido 4,7,7-trimetilbiciclo[2.2.1]hept-2-en-2-carboxílico: Estructura central similar pero diferentes grupos funcionales.
Singularidad
El 4,7,7-Trimetilbiciclo[2.2.1]hept-2-il {[3-(metilsulfanil)-1,2,4-tiadiazol-5-il]sulfanil}acetato es único debido a la presencia del anillo de tiadiazol y los átomos de azufre, que imparten propiedades químicas y biológicas distintas en comparación con otros compuestos similares .
Propiedades
Fórmula molecular |
C15H22N2O2S3 |
|---|---|
Peso molecular |
358.5 g/mol |
Nombre IUPAC |
(4,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) 2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetate |
InChI |
InChI=1S/C15H22N2O2S3/c1-14(2)9-5-6-15(14,3)7-10(9)19-11(18)8-21-13-16-12(20-4)17-22-13/h9-10H,5-8H2,1-4H3 |
Clave InChI |
ODDLHDZMUSKLGX-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CCC1(CC2OC(=O)CSC3=NC(=NS3)SC)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(3,5-dimethyl-1-benzofuran-2-yl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one](/img/structure/B12491349.png)
![5-(4-methylbenzenesulfonamido)-N-[3-(trifluoromethyl)phenyl]-2H-1,2,3-triazole-4-carboxamide](/img/structure/B12491351.png)
![1-{2-[(2,5-Dimethoxyphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12491362.png)
![2-(2-tert-butyl-9H-imidazo[1,2-a]benzimidazol-9-yl)-N,N-dimethylethanamine](/img/structure/B12491370.png)
![1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxaline-4(5H)-thione](/img/structure/B12491372.png)
![5-(3-ethoxyphenyl)-4-hydroxy-2-(piperidin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12491373.png)

![3-(2-methoxyethyl)-5-methyl-7-phenyl-2-sulfanyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12491381.png)
![5-Chloro-2-[4-(morpholine-4-carbonyl)phenyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B12491388.png)
![Methyl 3-{[(4-bromophenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12491390.png)
![Methyl 5-{[(2-methoxynaphthalen-1-yl)methyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12491392.png)

![N-{[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]carbamothioyl}-3,4,5-trimethoxybenzamide](/img/structure/B12491412.png)
![2-Methyl-2-[(6-nitro-1,1-dioxido-1,2-benzothiazol-3-yl)amino]propane-1,3-diol](/img/structure/B12491414.png)
